Product packaging for 2-Ethoxy-5-fluoroaniline hydrochloride(Cat. No.:CAS No. 1431966-01-6)

2-Ethoxy-5-fluoroaniline hydrochloride

Cat. No.: B2379074
CAS No.: 1431966-01-6
M. Wt: 191.63
InChI Key: XJPRKGPGQVNMSO-UHFFFAOYSA-N
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Description

2-Ethoxy-5-fluoroaniline hydrochloride is a fluorinated aniline derivative that serves as a valuable building block in organic synthesis and drug discovery research. The incorporation of fluorine atoms into lead compounds is a well-established strategy in medicinal chemistry to fine-tune their properties . The presence of fluorine can influence a molecule's lipophilicity, metabolic stability, and overall bioavailability, while the aniline moiety provides a handle for further chemical modifications . This compound is particularly useful as a versatile intermediate for constructing more complex molecular architectures, especially those containing fluorinated heterocyclic systems which are prominent scaffolds in numerous bioactive compounds and FDA-approved pharmaceuticals . Its primary research value lies in its application as a precursor in the development of potential therapeutic agents, where it can be used to introduce the 2-ethoxy-5-fluoroaniline moiety into target structures during synthetic routes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11ClFNO B2379074 2-Ethoxy-5-fluoroaniline hydrochloride CAS No. 1431966-01-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-5-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPRKGPGQVNMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Ethoxy 5 Fluoroaniline Hydrochloride and Cognate Structures

Precursor Synthesis and Strategic Functionalization

The construction of the 2-ethoxy-5-fluoroaniline (B2843019) core relies on the sequential and controlled introduction of its distinct functional groups onto an aromatic scaffold. The order of these introductions is paramount to ensure the correct regiochemistry of the final product. A common and effective strategy involves starting with a nitroaromatic compound, which serves as a precursor to the aniline (B41778) functionality.

Methodologies for Ethoxy Moiety Introduction onto Aromatic Rings

The introduction of an ethoxy group (–O–CH₂CH₃) onto an aromatic ring is typically achieved through the Williamson ether synthesis. This method involves the reaction of a phenoxide, generated from a corresponding phenol by deprotonation with a suitable base, with an ethylating agent like ethyl iodide or diethyl sulfate.

In the context of synthesizing 2-ethoxy-5-fluoroaniline, a plausible precursor would be a substituted fluorophenol. The nucleophilic substitution reaction would proceed as follows:

  • Step 1: Deprotonation A phenol derivative is treated with a base (e.g., sodium hydroxide, potassium carbonate) to form a highly nucleophilic phenoxide ion.
  • Step 2: Nucleophilic Attack The phenoxide ion attacks the electrophilic ethyl group of an ethyl halide (e.g., ethyl bromide), displacing the halide and forming the ether linkage.
  • The efficiency of this reaction is high, but its application in a multi-step synthesis requires that other functional groups on the ring are compatible with the basic reaction conditions.

    An alternative approach, particularly for activated aromatic rings, is Nucleophilic Aromatic Substitution (SNAr). If a precursor like 2,5-difluoronitrobenzene is used, the highly electron-withdrawing nitro group activates the ortho and para positions for nucleophilic attack. Sodium ethoxide can displace one of the fluorine atoms, preferentially the one at the 2-position (ortho to the nitro group), to yield 2-ethoxy-5-fluoronitrobenzene.

    Regioselective Fluorination Strategies for Aniline Precursors

    Achieving regioselective fluorination—the placement of a fluorine atom at a specific position—is a significant challenge in aromatic chemistry. For aniline precursors, several strategies exist. One common route is the nitration of a fluorinated aromatic compound, which takes advantage of the directing effects of the existing fluorine atom. google.com However, this can lead to mixtures of isomers.

    More advanced methods for direct fluorination have been developed:

    Electrophilic Fluorination: Reagents such as Selectfluor® can introduce a fluorine atom onto an electron-rich aromatic ring. The regioselectivity is governed by the directing effects of the substituents already present. For instance, an activating group like an ethoxy or a protected amino group will direct the incoming electrophilic fluorine to the ortho and para positions.

    Bamberger Rearrangement: The reaction of an arylhydroxylamine with a strong acid can lead to the formation of a nitrenium ion, which can then be trapped by fluoride ions. A related and often cleaner method involves the reaction of an arylazide with anhydrous hydrogen fluoride. google.com

    Halex Reaction: A chlorine-fluorine exchange reaction (halex reaction) on a suitable chloronitrobenzene precursor can also be employed to introduce the fluorine atom, followed by reduction of the nitro group. google.com

    The choice of strategy depends heavily on the available starting materials and the desired substitution pattern of the final aniline product. google.com

    Synthesis of Aminobenzene Derivatives through Nitro Group Manipulation

    The most prevalent and industrially scalable method for preparing aromatic amines is through the reduction of a corresponding nitroaromatic compound. researchgate.net This two-step process involves:

    Nitration: The aromatic ring is first nitrated using a mixture of concentrated nitric acid and sulfuric acid. libretexts.org The regiochemistry of this electrophilic aromatic substitution is dictated by the directing effects of existing substituents on the ring. For example, starting with an ethoxy-substituted benzene (B151609) ring would direct the incoming nitro group primarily to the ortho and para positions.

    Reduction: The resulting nitro group is then reduced to an amino group (–NH₂). This transformation is highly efficient and can be accomplished through various methods, as detailed in the following section.

    This nitro-to-amine pathway is a cornerstone of aniline synthesis due to the wide availability of nitroaromatic precursors and the high yields typically obtained in the reduction step. researchgate.net

    Aromatic Nitro Group Reduction Techniques to Yield Aniline Functionalities

    The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. ncert.nic.inunacademy.com A variety of reliable methods are available, which can be broadly categorized into catalytic hydrogenation and chemical reduction.

    Catalytic Hydrogenation Approaches for Nitrobenzene (B124822) Reduction (e.g., Palladium-on-Carbon Systems)

    Catalytic hydrogenation is often the method of choice for the reduction of nitro groups due to its clean reaction profile and high efficiency. commonorganicchemistry.com This process involves treating the nitroaromatic compound with hydrogen gas in the presence of a metal catalyst.

    Key Features of Catalytic Hydrogenation:

    Catalysts: Palladium on carbon (Pd/C) is the most common and versatile catalyst for this transformation. wikipedia.org Other catalysts include platinum (Pt), nickel (Ni), and rhodium (Rh). ncert.nic.inwikipedia.org Raney nickel is also frequently used, especially when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

    Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate under a hydrogen atmosphere, which can range from balloon pressure to high-pressure systems. researchgate.netyoutube.com

    Chemoselectivity: Catalytic hydrogenation is highly chemoselective for the nitro group. However, other functional groups like alkenes, alkynes, and some protecting groups (e.g., benzyl ethers) can also be reduced. commonorganicchemistry.comwikipedia.org Careful selection of the catalyst and reaction conditions is therefore crucial.

    The general reaction is represented as: Ar-NO₂ + 3H₂ --(Catalyst)--> Ar-NH₂ + 2H₂O unacademy.com

    Catalyst SystemTypical ConditionsAdvantagesPotential Limitations
    H₂ / Pd/C 1-4 atm H₂, Room Temp, Methanol/EthanolHigh efficiency, clean byproducts (H₂O)Can reduce other functional groups (e.g., C=C, C≡C), risk of dehalogenation
    H₂ / Raney Ni 50-100 atm H₂, Elevated TempLess prone to dehalogenating aryl chlorides/bromidesRequires higher pressure and temperature
    H₂ / PtO₂ 1-3 atm H₂, Room Temp, Acetic AcidVery active catalystCan hydrogenate the aromatic ring under harsh conditions

    Chemical Reduction Methodologies for Nitro-to-Amine Conversion

    Chemical reduction provides an alternative to catalytic hydrogenation and is particularly useful when certain functional groups must be preserved or when specialized laboratory equipment is unavailable. These methods typically involve the use of metals in an acidic medium or other chemical reducing agents. masterorganicchemistry.com

    Common Chemical Reducing Agents:

    Metals in Acid: A classic and robust method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). unacademy.commasterorganicchemistry.com The reduction with iron filings and HCl is an industrially preferred method because the iron(II) chloride formed can be hydrolyzed to regenerate some of the acid, making the process more economical. ncert.nic.in

    Tin(II) Chloride (SnCl₂): This reagent offers a milder method for reducing nitro groups and is often used when other reducible groups are present in the molecule. commonorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in an acidic solution. chemguide.co.uk

    Sodium Hydrosulfite (Na₂S₂O₄): Also known as sodium dithionite, this reagent can selectively reduce nitro groups, particularly in dinitro compounds where one group can be reduced while leaving the other intact. wikipedia.org

    The choice of reducing agent depends on the substrate's sensitivity to acidic conditions and the presence of other functional groups. commonorganicchemistry.com

    Reducing AgentTypical ConditionsAdvantagesDisadvantages
    Fe / HCl Reflux in aqueous HCl/EthanolInexpensive, effective, industrially viable ncert.nic.inHarsh acidic conditions, strenuous workup to remove metal salts
    SnCl₂ / HCl Room Temp, EthanolMild conditions, good for sensitive substrates commonorganicchemistry.comStoichiometric amounts of tin salts produced, requiring careful removal
    Zn / AcOH Acetic AcidMild acidic conditionsCan sometimes lead to side products
    Na₂S₂O₄ Aqueous or alcoholic solutionCan offer selectivity in poly-nitro compounds wikipedia.orgWorkup can be complex

    Following the reduction, the resulting aniline is typically protonated by the acid used in the reaction. A final basic workup is required to neutralize the mixture and isolate the free aniline, which can then be converted to its hydrochloride salt for improved stability and handling.

    Halogenation and Halogen Exchange Pathways in Aromatic Synthesis

    The selective introduction of halogen atoms onto aromatic rings is a cornerstone of organic synthesis, enabling the production of a vast array of functionalized molecules. Electrophilic aromatic substitution is the most common method for this transformation, where a halogen acts as an electrophile and replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comwikipedia.orglibretexts.orgorganicchemistrytutor.com

    The direct reaction of halogens like bromine and chlorine with benzene is typically slow because the halogens are not sufficiently electrophilic to overcome the aromatic stability of the ring. libretexts.org Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), iron(III) chloride (FeCl₃), or aluminum chloride (AlCl₃), is often required to activate the halogen. masterorganicchemistry.comwikipedia.orglibretexts.org The Lewis acid polarizes the halogen-halogen bond, creating a more potent electrophilic species that can be attacked by the electron-rich aromatic ring. masterorganicchemistry.comlibretexts.org

    The mechanism of electrophilic aromatic halogenation involves a two-step process. First, the π electrons of the aromatic ring attack the activated halogen electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com This step temporarily disrupts the aromaticity of the ring. In the second step, a weak base, such as the halide ion formed from the catalyst-halogen complex, removes a proton from the carbon atom bearing the halogen, restoring the aromaticity of the ring and yielding the halogenated aromatic product. masterorganicchemistry.comlibretexts.org

    For less reactive aromatic substrates, more potent halogenating agents may be employed. N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), in the presence of a Lewis acid catalyst like zirconium(IV) chloride (ZrCl₄), provide an efficient means of halogenating a variety of aromatic compounds with high selectivity under mild conditions. researchgate.netthieme-connect.com The iodination of aromatic rings often requires an oxidizing agent, such as nitric acid, to generate the electrophilic iodine species ("I+"). wikipedia.org

    The regioselectivity of the halogenation is influenced by the existing substituents on the aromatic ring. Electron-donating groups direct the incoming halogen to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. This directing effect is a crucial consideration in the synthesis of specifically substituted halogenated aromatic compounds.

    A versatile and widely used method for the synthesis of halogenated anilines that may not be accessible through direct halogenation is the diazotization of a primary aromatic amine followed by a halogen exchange reaction, most notably the Sandmeyer reaction. byjus.comwikipedia.orgorganic-chemistry.orgnih.govvedantu.comjk-sci.comucla.edunih.govaskfilo.com This two-step process allows for the introduction of a halogen atom at a specific position on the aromatic ring, dictated by the initial position of the amino group.

    The first step, diazotization, involves the treatment of a primary aromatic amine, such as aniline, with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5°C). vedantu.com The nitrous acid reacts with the amino group to form an N-nitrosamine, which then tautomerizes and, after protonation and loss of water, yields a resonance-stabilized aryldiazonium salt. byjus.com

    The resulting aryldiazonium salt is a valuable intermediate that can be readily converted to a variety of functional groups. In the Sandmeyer reaction, the diazonium group is replaced by a halogen (chloride or bromide) using a copper(I) salt (CuCl or CuBr) as a catalyst. byjus.comwikipedia.orgvedantu.comaskfilo.com The mechanism of the Sandmeyer reaction is believed to proceed through a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. byjus.comwikipedia.orgjk-sci.com The aryl radical then abstracts a halogen atom from the copper(II) halide, forming the final aryl halide product and regenerating the copper(I) catalyst. byjus.comjk-sci.com

    For the synthesis of aryl iodides, the use of a copper catalyst is not necessary; the diazonium salt can be treated directly with potassium iodide. jk-sci.com The introduction of fluorine can be achieved through a related process known as the Schiemann reaction, where the diazonium salt is converted to an aryl fluoride, typically using fluoroboric acid (HBF₄). organic-chemistry.orgucla.edu

    The Sandmeyer reaction and its variations are of significant synthetic utility as they provide a reliable method for introducing halogens into aromatic rings with high regioselectivity, which is often difficult to achieve through direct electrophilic halogenation, especially for complex molecules. byjus.com

    Green Chemistry Principles Applied to Fluoroaniline (B8554772) Synthesis

    The principles of green chemistry advocate for the use of environmentally benign solvents to minimize the environmental impact of chemical processes. ewadirect.comresearchgate.net In the context of fluoroaniline synthesis, this involves replacing traditional volatile organic compounds (VOCs), which are often toxic and flammable, with safer and more sustainable alternatives. ewadirect.commdpi.com

    Water is an attractive green solvent due to its abundance, non-toxicity, and non-flammability. ewadirect.com While many organic compounds have limited solubility in water, certain reactions, such as the N-arylation of aromatic halides with secondary amines, have been successfully carried out in magnetized distilled water, offering an efficient and environmentally friendly alternative to traditional methods that use transition metal catalysts and toluene. ewadirect.com

    Supercritical carbon dioxide (scCO₂) has emerged as a promising green solvent for a variety of organic reactions, including hydrogenations and imine synthesis. acs.orgcambridge.orgnih.govepa.govchemistryviews.org As a supercritical fluid, CO₂ exhibits properties of both a liquid and a gas, allowing for enhanced mass transfer and diffusion rates. nih.gov It is non-toxic, non-flammable, inexpensive, and can be easily removed from the reaction mixture by depressurization. nih.govchemistryviews.org The use of scCO₂ can lead to higher reaction rates compared to conventional solvents, as demonstrated in the hydrogenation of acetophenone, where the enhanced solubility of hydrogen in scCO₂ resulted in increased reaction rates. nih.gov

    Deep eutectic solvents (DESs) represent another class of green solvents that are gaining attention in organic synthesis. ewadirect.commdpi.com These solvents are mixtures of two or more compounds that have a much lower melting point than the individual components. They are often biodegradable, have low volatility, and can be prepared from readily available and inexpensive starting materials. mdpi.com DESs have been successfully employed as solvents in the synthesis of aromatic amines, in some cases acting as co-catalysts and eliminating the need for additional ligands. mdpi.com

    Bio-based solvents, such as Cyrene™, which is derived from cellulose, are also being explored as sustainable alternatives to dipolar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM). rsc.org The use of such solvents, coupled with simple aqueous work-up procedures, can significantly improve the molar efficiency of a process and reduce waste. rsc.org The adoption of these green solvents and alternative reaction media is a crucial step towards developing more sustainable and environmentally responsible synthetic routes for fluoroanilines and other valuable chemical compounds.

    In addition to sustainable solvent selection, green chemistry also emphasizes the use of energy-efficient synthesis protocols. Microwave and ultrasonic irradiation are two non-conventional energy sources that have been shown to significantly enhance reaction rates, improve yields, and reduce energy consumption compared to traditional heating methods. ajgreenchem.comajchem-a.comacs.orgresearchgate.netacs.orgrasayanjournal.co.inslideshare.netscirp.org

    Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. ajgreenchem.comajchem-a.com This direct and uniform heating of the reaction mixture, as opposed to the indirect heating of the vessel walls in conventional methods, leads to rapid temperature increases and can dramatically shorten reaction times from hours to minutes. ajgreenchem.comajchem-a.comresearchgate.net The selective heating of the reactants and solvent can also lead to higher product purity and fewer side reactions. ajchem-a.com Microwave heating is a highly efficient process that can result in significant energy savings. ajchem-a.comacs.org

    Ultrasonic irradiation, or sonochemistry, utilizes the energy of sound waves to induce chemical reactions. rasayanjournal.co.inslideshare.netscirp.org The passage of ultrasound through a liquid medium creates acoustic cavitation—the formation, growth, and implosive collapse of bubbles. rasayanjournal.co.inscirp.org This process generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. scirp.org Sonication has been successfully applied to a variety of organic reactions, including substitutions and oxidations, leading to significant rate enhancements and high product yields in shorter reaction times. rasayanjournal.co.inslideshare.net For example, the Friedel-Crafts acylation of aromatic compounds is facilitated by ultrasound, resulting in improved yields. slideshare.net

    The application of these energy-efficient technologies to the synthesis of fluoroanilines and related compounds offers a greener alternative to conventional methods. By reducing reaction times and energy consumption, microwave and ultrasonic-assisted synthesis contribute to the development of more sustainable and economically viable chemical processes. ajgreenchem.comajchem-a.comrasayanjournal.co.in

    Atom Economy Maximization and Waste Minimization Strategies

    In the synthesis of 2-Ethoxy-5-fluoroaniline hydrochloride and related substituted anilines, the principles of atom economy and waste minimization are crucial for developing sustainable and cost-effective manufacturing processes. Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of atoms from the reactants into the final product, thereby reducing the generation of byproducts and waste. mt.com

    Catalytic hydrogenation is a prime example of a process with high atom economy. In the synthesis of anilines, catalytic routes can achieve an atom economy of 72%, with water being the only significant byproduct. acs.org This is a substantial improvement over older methods that generated large volumes of waste, such as iron oxide sludge. acs.org The choice of catalyst is critical, with transition metals like platinum, palladium, and nickel being widely used for their efficiency in converting inorganic compounds into more complex molecules with minimal waste. nih.gov For instance, the catalytic hydrogenation of nitroarenes is a common and atom-economical route to anilines. reddit.com

    Another key strategy for maximizing atom economy is the use of one-pot, multi-component reactions. These reactions, where multiple transformations occur in a single reaction vessel, reduce the need for intermediate purification steps, which in turn minimizes solvent use and waste generation. The one-pot reductive amination of aldehydes with nitroarenes is an effective method for producing N-substituted aryl amines with high atom efficiency. nih.gov

    The table below summarizes various synthetic strategies and their impact on atom economy and waste generation in the context of aniline synthesis.

    Synthetic StrategyKey FeaturesImpact on Atom Economy & Waste Minimization
    Catalytic Hydrogenation Utilizes catalysts like Pd, Pt, Ni to reduce nitroarenes.High atom economy (e.g., 72% for aniline); primary byproduct is water, minimizing hazardous waste. acs.orgnih.gov
    One-Pot Reductive Amination Combines reduction of a nitro group and reaction with a carbonyl compound in a single step.Reduces intermediate isolation and purification steps, leading to less solvent waste and higher overall efficiency. nih.gov
    Biocatalysis Employs enzymes like nitroreductase for chemical transformations.Operates under mild conditions (room temperature and pressure) in aqueous buffers, avoiding harsh reagents and organic solvents. nih.gov
    Use of Greener Solvents Replaces hazardous organic solvents with more environmentally benign alternatives.Reduces the environmental impact and health risks associated with volatile organic compounds (VOCs). nih.gov

    By integrating these strategies, the synthesis of this compound can be designed to be more sustainable, with a higher atom economy and significantly reduced waste streams.

    Industrial Production Considerations for Substituted Anilines

    The industrial production of substituted anilines like this compound requires careful consideration of large-scale synthesis methodologies, process engineering, and optimization for high purity and reproducibility.

    Large-Scale Synthesis Methodologies and Process Engineering

    The transition from laboratory-scale synthesis to industrial production of substituted anilines involves significant process engineering challenges. The most widely used route for the production of anilines on a large scale is the catalytic hydrogenation of the corresponding nitroarenes. reddit.com This method is favored due to its high efficiency and selectivity. reddit.com In an industrial setting, this reaction is often carried out in either a gaseous or liquid phase, with the liquid phase being preferred for thermally unstable compounds. reddit.com

    Process Analytical Technology (PAT) is increasingly being implemented in the pharmaceutical and chemical industries to ensure process control and quality. mt.comstepscience.com PAT involves real-time monitoring of critical process parameters (CPPs) to ensure that the final product consistently meets predefined critical quality attributes (CQAs). mt.com This can be achieved through various online and inline analytical techniques, which provide continuous data on the reaction progress and product quality. stepscience.comyoutube.com

    The table below outlines key considerations in the large-scale synthesis of substituted anilines.

    Process AspectKey ConsiderationsIndustrial Implementation
    Reaction Type Catalytic hydrogenation of nitroarenes is the preferred method.Can be performed in gas or liquid phase, with liquid phase being more suitable for heat-sensitive compounds. reddit.com
    Reactor Design Management of exothermic reactions is crucial.Multitubular fixed-bed reactors with efficient cooling systems are often used. frontiersin.orggoogle.com
    Catalyst Selection The catalyst must be robust, efficient, and suitable for high-temperature operation.Supported palladium catalysts are a common choice for their high activity and stability. google.com
    Process Control Real-time monitoring is essential for ensuring consistency and quality.Implementation of Process Analytical Technology (PAT) allows for continuous monitoring of critical parameters. mt.comstepscience.com

    Optimization for High Purity and Reproducibility in Industrial Contexts

    Achieving high purity and reproducibility is paramount in the industrial production of specialty chemicals like this compound. Impurities can affect the performance of the final product and may have adverse toxicological profiles.

    Purification of anilines and their hydrochloride salts often involves multiple steps. Distillation is a common method for removing volatile impurities. lookchem.com For aniline hydrochloride, which can decompose at high temperatures, purification can be achieved through vaporization in the presence of hydrogen chloride gas to prevent decomposition. google.comgoogle.com Crystallization is another critical step for achieving high purity. The choice of solvent is crucial for effective crystallization and removal of impurities. researchgate.net For aniline hydrochloride salts, which can be highly soluble in some solvents, a careful selection of the crystallization medium is necessary to ensure good recovery and purity. researchgate.net

    Reproducibility in an industrial context is ensured through strict process control and automation. The use of PAT not only helps in maintaining consistent product quality but also provides a deeper understanding of the manufacturing process, which is essential for troubleshooting and continuous improvement. nih.gov By continuously monitoring critical parameters, manufacturers can minimize batch-to-batch variability and ensure that the final product meets the required specifications. youtube.com

    The following table summarizes the key optimization strategies for achieving high purity and reproducibility.

    Optimization StrategyDescriptionImpact on Purity & Reproducibility
    Advanced Purification Techniques Includes methods like fractional distillation under reduced pressure and crystallization from appropriate solvents.Effectively removes impurities, leading to a high-purity final product. lookchem.comresearchgate.net
    Vapor Phase Purification For hydrochloride salts, vaporization in the presence of HCl gas can prevent decomposition and aid in purification.Ensures the stability of the compound during purification, leading to a purer product. google.comgoogle.com
    Process Analytical Technology (PAT) Real-time monitoring and control of critical process parameters.Minimizes process variability, ensuring consistent product quality and high reproducibility. nih.gov
    Automation and Process Control Implementation of automated systems to control reaction conditions and material inputs.Reduces human error and ensures that the process is carried out under the same conditions for every batch, leading to high reproducibility.

    Mechanistic Studies of Chemical Transformations Involving 2 Ethoxy 5 Fluoroaniline Hydrochloride

    Mechanistic Insights into Reactions of Substituted Anilines

    The reactivity of substituted anilines is fundamentally governed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density of the ring, making it more susceptible to electrophilic attack and activating it towards oxidation. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, deactivating it towards electrophiles but making it more susceptible to nucleophilic attack.

    Nucleophilic Aromatic Substitution (SNAr) Pathways Modulated by Fluorine and Ethoxy Groups

    Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups positioned ortho or para to the leaving group.

    Regioselectivity and Electronic Effects of Substituents on SNAr Reactions

    For an SNAr reaction to occur on 2-ethoxy-5-fluoroaniline (B2843019), the aniline (B41778) would typically need to be modified to have a leaving group and the reaction would be facilitated by the presence of strong electron-withdrawing groups. The fluorine atom itself can act as a leaving group. The rate of SNAr reactions is dependent on the stabilization of the negatively charged intermediate, the Meisenheimer complex.

    The regioselectivity of nucleophilic attack is directed by the substituents. In principle, nucleophilic attack could occur at the carbon bearing the fluorine or other potential leaving groups. The ethoxy group, being an EDG, would destabilize a negative charge and thus disfavor nucleophilic attack at positions ortho and para to it. The fluorine atom's strong inductive effect would stabilize an adjacent carbanion.

    Table 1: Predicted Influence of Substituents on SNAr Reactivity

    SubstituentPositionElectronic EffectInfluence on SNAr
    -OCH2CH32Strong EDG (resonance), Weak EWG (induction)Deactivating, destabilizes Meisenheimer complex
    -F5Strong EWG (induction), Weak EDG (resonance)Activating, stabilizes Meisenheimer complex
    -NH3+1Strong EWG (induction)Strongly activating for nucleophilic attack

    Note: This table is based on established principles of substituent effects in SNAr reactions.

    Exploration of Smiles Rearrangements in Related Aniline Systems

    The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. While there are no specific reports of Smiles rearrangements involving 2-ethoxy-5-fluoroaniline hydrochloride, related aniline systems are known to undergo this transformation. This rearrangement typically requires a tether connecting the nucleophilic center to the aromatic ring, and the presence of activating groups on the ring. The general mechanism involves the formation of a spirocyclic intermediate.

    Electrophilic Aromatic Substitution (EAS) Reactivity Profiles

    Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. The rate and regioselectivity are dictated by the substituents present on the ring.

    Under neutral or basic conditions, the amino and ethoxy groups are strong activating, ortho-, para-directing groups. The fluorine atom is a deactivating but ortho-, para-directing group. The directing effects of the powerful -NH2 and -OCH2CH3 groups would dominate, directing incoming electrophiles to the positions ortho and para to them. In the case of 2-ethoxy-5-fluoroaniline, the primary sites for electrophilic attack would be positions 4 and 6.

    However, in the hydrochloride salt form, the -NH3+ group is a strong deactivating, meta-directing group. This would significantly reduce the reactivity of the ring towards EAS and direct incoming electrophiles to the position meta to the ammonium (B1175870) group, which is position 3.

    Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-Ethoxy-5-fluoroaniline

    Reaction ConditionsDominant Directing GroupsPredicted Major Product Position(s)
    Neutral/Basic-NH2, -OCH2CH34, 6
    Acidic (as hydrochloride salt)-NH3+3

    Note: This table is predictive and based on the established directing effects of the functional groups.

    Reactivity of the Amine Functionality in this compound

    The primary amine functionality is a key site of reactivity in 2-ethoxy-5-fluoroaniline.

    Diazotization Reactions for Further Derivatization

    The primary aromatic amine of 2-ethoxy-5-fluoroaniline can be converted to a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (like HCl). This diazotization reaction proceeds via the formation of a nitrosonium ion (NO+) electrophile, which is attacked by the nucleophilic amine.

    The resulting diazonium salt is a versatile intermediate. The diazonium group (-N2+) is an excellent leaving group and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of a range of functional groups at the 1-position. The presence of the ethoxy and fluoro substituents can influence the stability and subsequent reactivity of the diazonium salt.

    Acylation and Condensation Reactions, including Imine Formation

    The reactivity of this compound in acylation and condensation reactions is governed by the electronic properties of its substituents and the nature of the amine salt. The ethoxy group at the ortho position is an electron-donating group (EDG) through resonance, which increases the nucleophilicity of the aniline nitrogen. Conversely, the fluorine atom at the meta position is an electron-withdrawing group (EWG) through its inductive effect, which decreases the nitrogen's nucleophilicity. The hydrochloride salt form, where the amine is protonated to form an anilinium ion, significantly alters its reactivity profile.

    Acylation Reactions

    The acylation of anilines is a nucleophilic substitution reaction where the amine attacks a carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. The general mechanism for the acylation of the free base, 2-Ethoxy-5-fluoroaniline, would proceed as follows:

    Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent. The ethoxy group enhances the electron density on the nitrogen, promoting this attack, while the fluoro group slightly diminishes it.

    Formation of a Tetrahedral Intermediate: A tetrahedral intermediate is formed, with a positive charge on the nitrogen and a negative charge on the oxygen of the carbonyl group.

    Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride ion).

    Deprotonation: A base, which can be another molecule of the aniline or a scavenger base like pyridine, removes a proton from the nitrogen to yield the final N-acylated product (an amide). ncert.nic.in

    When 2-Ethoxy-5-fluoroaniline is in its hydrochloride form, the amine group is protonated (-NH3+). This positive charge renders the nitrogen non-nucleophilic, thus inhibiting direct acylation. ncert.nic.in For the reaction to proceed, the free amine must be generated in situ, typically by the addition of a base to neutralize the hydrochloric acid.

    Condensation Reactions and Imine Formation

    Condensation reactions of this compound with aldehydes or ketones result in the formation of imines, also known as Schiff bases. This reaction is acid-catalyzed and reversible. libretexts.org The mechanism involves two main stages:

    Formation of a Carbinolamine Intermediate:

    The free amine, 2-Ethoxy-5-fluoroaniline, acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone.

    A proton transfer from the nitrogen to the oxygen results in a neutral carbinolamine intermediate.

    Dehydration to Form the Imine:

    The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

    The lone pair on the nitrogen then assists in the elimination of a water molecule, forming a C=N double bond.

    Deprotonation of the nitrogen yields the final imine product.

    The rate of imine formation is highly dependent on the pH of the reaction medium. A weakly acidic environment (typically pH 4-5) is often optimal. libretexts.org At very low pH, the amine is fully protonated and non-nucleophilic, slowing down the initial attack. At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org

    The electronic effects of the substituents also play a role. The electron-donating ethoxy group can increase the rate of the initial nucleophilic attack, while the electron-withdrawing fluoro group can decrease it.

    Table 1: Predicted Relative Reactivity of Substituted Anilines in Acylation

    CompoundSubstituentsPredicted Relative Rate of Acylation (Free Base)Rationale
    AnilineNone1.00Baseline for comparison.
    2-Ethoxyaniline2-Ethoxy (EDG)> 1.00The electron-donating ethoxy group increases the nucleophilicity of the amine.
    3-Fluoroaniline3-Fluoro (EWG)< 1.00The electron-withdrawing fluoro group decreases the nucleophilicity of the amine.
    2-Ethoxy-5-fluoroaniline2-Ethoxy (EDG), 5-Fluoro (EWG)> 1.00 (likely)The activating effect of the ethoxy group is expected to outweigh the deactivating effect of the meta-fluoro group.
    This compound2-Ethoxy (EDG), 5-Fluoro (EWG), -NH3+<< 1.00The protonated amine is not nucleophilic and will not undergo direct acylation.

    Note: The data in this table is illustrative and based on established principles of substituent effects in electrophilic aromatic substitution and nucleophilic attack. Actual reaction rates would need to be determined experimentally.

    Impact of Hydrochloride Salt Formation on Reactivity and Chemical Stability

    The formation of a hydrochloride salt has a profound impact on both the chemical reactivity and the physical properties, including stability, of 2-Ethoxy-5-fluoroaniline.

    Impact on Reactivity

    As discussed in the context of acylation, the primary effect of hydrochloride salt formation is the protonation of the amino group to form the anilinium ion (-NH3+). This has several consequences for reactivity:

    Decreased Nucleophilicity: The lone pair of electrons on the nitrogen is no longer available for nucleophilic attack, effectively deactivating the amine towards reactions like acylation and alkylation.

    Deactivation of the Aromatic Ring: The -NH3+ group is a strong deactivating, meta-directing group for electrophilic aromatic substitution reactions. This is in stark contrast to the free amino group (-NH2), which is a strong activating, ortho,para-directing group.

    Increased Solubility in Polar Solvents: The ionic nature of the hydrochloride salt generally increases its solubility in polar solvents like water and alcohols, which can be advantageous for certain reaction conditions.

    Potential for In Situ Generation of the Free Amine: The hydrochloride salt can serve as a stable precursor from which the more reactive free amine can be generated in a controlled manner by the addition of a base.

    Impact on Chemical Stability

    The conversion of 2-Ethoxy-5-fluoroaniline to its hydrochloride salt generally enhances its chemical stability:

    Protection against Oxidation: Anilines are susceptible to oxidation, often leading to colored impurities. The protonation of the amino group in the hydrochloride salt reduces its susceptibility to oxidation, leading to a longer shelf-life and improved handling characteristics.

    Improved Crystallinity and Handling: Hydrochloride salts are often crystalline solids with well-defined melting points, making them easier to handle, purify, and weigh accurately compared to the corresponding free bases, which may be oils or low-melting solids.

    Table 2: Comparison of Properties: 2-Ethoxy-5-fluoroaniline vs. This compound

    Property2-Ethoxy-5-fluoroaniline (Free Base)This compoundRationale for Difference
    Physical State Likely a liquid or low-melting solidCrystalline solidIonic character of the salt leads to a more ordered crystal lattice.
    Solubility in Water Sparingly solubleMore solubleThe ionic salt can interact more favorably with the polar water molecules.
    Nucleophilicity of Nitrogen HighVery LowThe lone pair on the nitrogen is protonated in the hydrochloride salt.
    Reactivity in Acylation HighRequires addition of a base to reactThe anilinium ion is not nucleophilic.
    Stability to Air Oxidation ModerateHighProtonation of the amine reduces its susceptibility to oxidation.

    Note: The properties listed in this table are based on the general characteristics of anilines and their hydrochloride salts.

    Derivatization Strategies and Applications As a Synthetic Intermediate

    Role as a Building Block in Complex Organic Molecule Synthesis

    The strategic placement of the ethoxy group at the 2-position and the fluorine atom at the 5-position of the aniline (B41778) ring makes 2-Ethoxy-5-fluoroaniline (B2843019) hydrochloride a sought-after building block in organic synthesis. This substitution pattern allows for the introduction of the 2-ethoxy-5-fluorophenyl moiety into larger, more complex molecular architectures. This is particularly significant in the development of novel pharmaceutical agents and functional materials where the presence of fluorine can enhance metabolic stability, binding affinity, and other physicochemical properties. The primary amine group serves as a reactive handle for a multitude of chemical transformations, enabling its incorporation into a variety of molecular scaffolds.

    Heterocyclic Synthesis Applications Utilizing Substituted Anilines

    Substituted anilines are fundamental precursors in the synthesis of a vast range of heterocyclic compounds. The specific structure of 2-Ethoxy-5-fluoroaniline hydrochloride lends itself to the construction of several important heterocyclic systems.

    The indole (B1671886) nucleus is a prevalent feature in many biologically active natural products and synthetic drugs. nih.govresearchgate.net While direct examples of this compound in classical indole syntheses like the Fischer or Bischler-Möhlau are not extensively detailed in readily available literature, its structural motifs are pertinent to the construction of substituted indoles. nih.govresearchgate.net The development of novel synthetic strategies often relies on the availability of diverse building blocks like this aniline derivative to create new indole-based compounds. polimi.itnih.gov

    Quinoline (B57606) scaffolds are also of significant interest in medicinal chemistry due to their broad spectrum of biological activities. nih.gov this compound can be envisioned as a key starting material in various quinoline syntheses, such as the Combes, Conrad-Limpach, or Friedländer reactions. These methods typically involve the condensation of an aniline with a β-dicarbonyl compound or a related species to construct the quinoline ring system. The substituents on the aniline ring, in this case, the ethoxy and fluoro groups, would be strategically incorporated into the final quinoline product, influencing its properties and potential applications. nih.gov

    Table 1: Selected Quinoline Synthesis Methodologies

    Synthesis Method Reactants General Product
    Combes Synthesis Aniline, β-diketone 2,4-Disubstituted quinoline
    Conrad-Limpach Aniline, β-ketoester 4-Hydroxyquinoline

    Benzoxazoles are another class of heterocyclic compounds with significant pharmacological importance. nih.govnih.govsemanticscholar.org The synthesis of benzoxazole (B165842) derivatives often involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its equivalent. While 2-Ethoxy-5-fluoroaniline is not a 2-aminophenol itself, its derivatives could be transformed into the necessary precursors for benzoxazole synthesis.

    Similarly, the pyrimidine (B1678525) ring is a core component of nucleic acids and numerous pharmaceutical agents. The construction of pyrimidine derivatives can be achieved through various synthetic routes, including those that utilize aniline derivatives as starting materials. For instance, the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or a urea derivative, can be adapted to incorporate substituted anilines, paving the way for the synthesis of diverse pyrimidine-based compounds.

    Formation of Schiff Bases and Related Imine Structures

    The primary amine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. growingscience.comredalyc.orgmasterorganicchemistry.comderpharmachemica.cominternationaljournalcorner.comnih.govnih.gov This reaction is typically catalyzed by an acid and involves the formation of a carbon-nitrogen double bond. redalyc.orgmasterorganicchemistry.com

    The resulting Schiff bases are versatile intermediates in their own right. They can be reduced to form secondary amines, or they can act as ligands for metal complexes. The electronic properties of the 2-ethoxy-5-fluorophenyl group can influence the stability and reactivity of the imine bond, as well as the properties of any resulting metal complexes. The synthesis of these imines is often straightforward, proceeding under mild conditions with high yields. organic-chemistry.orgnih.gov

    Table 2: General Reaction for Schiff Base Formation

    Reactant 1 Reactant 2 Product
    2-Ethoxy-5-fluoroaniline Aldehyde (R-CHO) N-(2-ethoxy-5-fluorophenyl)methanimine derivative

    Incorporation into Functionalized Polymeric Materials (from a chemical synthesis perspective)

    Substituted anilines can be used as monomers in the synthesis of conducting polymers. Polyaniline and its derivatives are a well-known class of conducting polymers with applications in various fields, including electronics and sensors. The chemical or electrochemical polymerization of 2-Ethoxy-5-fluoroaniline could lead to the formation of a novel fluorinated and ethoxy-substituted polyaniline. colab.wsresearchgate.net

    The presence of the fluorine and ethoxy groups on the polymer backbone would be expected to modify its electronic properties, solubility, and processability. colab.wsresearchgate.net The synthetic approach would typically involve oxidative polymerization using an oxidizing agent such as ammonium (B1175870) persulfate in an acidic medium. The resulting polymer's structure and properties would be highly dependent on the reaction conditions. Alternatively, the aniline derivative could be modified to introduce a polymerizable group, allowing for its incorporation into other polymer systems through copolymerization. nih.gov

    Precursor in the Synthesis of Fluorine-18 (B77423) Labeled Radiotracers (focus on synthetic methodology)

    The development of radiotracers for Positron Emission Tomography (PET) is a critical area of medical research. Fluorine-18 is a commonly used radionuclide for PET due to its favorable decay characteristics. nih.govacs.org Molecules containing a fluorine atom, such as this compound, can serve as precursors for the synthesis of their fluorine-18 labeled counterparts.

    The synthetic methodology for introducing fluorine-18 typically involves a nucleophilic substitution reaction where a leaving group is displaced by [¹⁸F]fluoride. mdpi.comresearchgate.netnih.gov In the case of 2-Ethoxy-5-fluoroaniline, a common strategy would be to first synthesize a suitable precursor where the non-radioactive fluorine atom is replaced with a good leaving group, such as a nitro group or a trimethylammonium salt. This precursor would then be subjected to radiofluorination with [¹⁸F]fluoride, which is typically produced in a cyclotron. nih.govacs.org The efficiency of this labeling step is crucial due to the short half-life of fluorine-18 (approximately 110 minutes). nih.gov The reaction conditions, including the solvent, temperature, and the use of a phase-transfer catalyst like Kryptofix 2.2.2, are optimized to achieve high radiochemical yields and purity. mdpi.comnih.gov

    Table 3: Common Compounds Mentioned

    Compound Name
    This compound
    Indole
    Quinoline
    Benzoxazole
    Pyrimidine
    Schiff Base (Imine)
    Polyaniline
    Fluorine-18
    Ammonium persulfate

    Advanced Structural Elucidation and Spectroscopic Characterization of 2 Ethoxy 5 Fluoroaniline Hydrochloride

    Single-Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry Determination

    While a specific single-crystal X-ray structure for 2-Ethoxy-5-fluoroaniline (B2843019) hydrochloride is not available in the reviewed literature, analysis of closely related substituted aniline (B41778) structures provides insight into the expected molecular geometry. berkeley.eduresearchgate.net For instance, studies on various chloroaniline derivatives have determined their crystal systems and space groups. cambridge.org An SC-XRD analysis of 2-Ethoxy-5-fluoroaniline hydrochloride would yield a detailed crystallographic information file, from which key geometric parameters can be extracted. The protonation of the aniline nitrogen to form the hydrochloride salt would result in an ammonium (B1175870) group (-NH₃⁺), which would actively participate in hydrogen bonding with the chloride counter-ion and potentially with adjacent molecules, influencing the crystal packing.

    The expected data from an SC-XRD experiment would be compiled into a table similar to the representative data for a substituted aniline shown below.

    Representative Crystallographic Data for a Substituted Aniline Derivative

    Parameter Value
    Crystal System Monoclinic
    Space Group P2₁/c
    a (Å) 11.329(2)
    b (Å) 4.1093(8)
    c (Å) 15.445(3)
    α (°) 90
    β (°) 99.96(2)
    γ (°) 90
    Volume (ų) 707.8(3)
    Z 4

    Note: Data is representative for 2,6-dichloroaniline (B118687) and is provided for illustrative purposes. cambridge.org

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

    The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the carbon-hydrogen framework and the position of the fluorine substituent. For this compound, the protonation of the amino group significantly influences the chemical shifts of the aromatic protons and carbons compared to the free base.

    ¹H NMR: The spectrum would feature distinct signals for the ethoxy group's methyl (a triplet around 1.4 ppm) and methylene (B1212753) protons (a quartet around 4.1 ppm). The aromatic region would display complex multiplets for the three protons on the benzene (B151609) ring, with their chemical shifts influenced by the electron-withdrawing -NH₃⁺ group and the electron-donating -OCH₂CH₃ group. The fluorine atom would introduce further splitting (H-F coupling). The acidic protons of the anilinium group (-NH₃⁺) would likely appear as a broad singlet, potentially in the downfield region.

    ¹³C NMR: The spectrum would show two signals for the aliphatic ethoxy carbons and six distinct signals for the aromatic carbons, as the substitution pattern removes all symmetry. The carbon directly bonded to fluorine (C-5) would appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). Other aromatic carbons will also exhibit smaller couplings to fluorine (²JCF, ³JCF). rsc.org The chemical shifts would reflect the electronic effects of the substituents.

    ¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. biophysics.org The spectrum for this compound would show a single resonance for the fluorine atom. The chemical shift provides information about the electronic environment, and the signal's multiplicity would arise from couplings to nearby aromatic protons (typically ortho and meta protons), appearing as a multiplet. researchgate.netrsc.org

    Predicted ¹H NMR Chemical Shifts and Couplings

    Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz
    -CH₃ ~1.4 Triplet (t) JHH ≈ 7.0
    -OCH₂- ~4.1 Quartet (q) JHH ≈ 7.0
    Aromatic H ~7.0 - 7.5 Multiplets (m) JHH, JHF apply
    -NH₃⁺ Variable, broad Singlet (br s) N/A

    Predicted ¹³C NMR Chemical Shifts and Couplings

    Carbon Assignment Predicted δ (ppm) C-F Coupling
    -CH₃ ~15 None
    -OCH₂- ~65 None
    C-1 (-NH₃⁺) ~130 Small
    C-2 (-OEt) ~148 Small
    C-3 ~117 JCF ≈ 8 Hz
    C-4 ~115 JCF ≈ 23 Hz
    C-5 (-F) ~158 ¹JCF ≈ 245 Hz
    C-6 ~105 JCF ≈ 25 Hz

    Two-dimensional (2D) NMR experiments are crucial for making unambiguous assignments of ¹H and ¹³C signals, especially in complex molecules.

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak connecting the methyl proton signal (~1.4 ppm) to the methyl carbon signal (~15 ppm). Similarly, it would correlate the methylene protons (~4.1 ppm) with their corresponding carbon (~65 ppm) and each aromatic proton with its directly bonded carbon, confirming their assignments. researchgate.net

    DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (-CH₃), methylene (-CH₂), and methine (-CH) carbons. uvic.ca A DEPT-135 experiment would show positive signals for -CH₃ and -CH carbons and negative signals for -CH₂ carbons. Quaternary carbons (like C-1, C-2, and C-5 in this molecule) are not observed. This would clearly distinguish the methylene carbon of the ethoxy group (negative peak) from the methyl and aromatic methine carbons (positive peaks).

    Expected 2D NMR Correlations

    Technique Correlation Type Expected Correlations

    | HSQC | ¹JCH | -CH₃ (¹H) ↔ -CH₃ (¹³C) -OCH₂- (¹H) ↔ -OCH₂- (¹³C) Aromatic C-H (¹H) ↔ Aromatic C-H (¹³C) | | DEPT-135 | Carbon Type | -CH₃: Positive Signal -OCH₂-: Negative Signal Aromatic C-H: Positive Signal Quaternary C: No Signal |

    Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

    FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a compound. In the case of this compound, the spectrum is expected to be dominated by vibrations associated with the anilinium ion, the ethoxy group, and the fluorinated aromatic ring. researchgate.netnist.gov

    The protonation of the amine to an anilinium ion (-NH₃⁺) gives rise to characteristic broad absorption bands in the 2500-3000 cm⁻¹ region due to N-H stretching vibrations. nih.gov Other key absorptions include C-H stretches from the aromatic ring and the aliphatic ethoxy group, C-O-C stretching of the ether, C-N stretching, and a strong band for the C-F bond.

    Characteristic FT-IR Absorption Bands

    Wavenumber (cm⁻¹) Vibration Type Functional Group
    ~3100-3000 C-H Stretch Aromatic
    ~2980-2850 C-H Stretch Aliphatic (-CH₂, -CH₃)
    ~3000-2500 N-H Stretch (broad) Anilinium (-NH₃⁺)
    ~1600, ~1500 C=C Stretch Aromatic Ring
    ~1620-1550 N-H Bend Anilinium (-NH₃⁺)
    ~1250-1200 C-O-C Stretch (asymmetric) Aryl-alkyl ether
    ~1250-1150 C-N Stretch Arylamine
    ~1100-1000 C-F Stretch Fluoroaromatic

    Mass Spectrometry for Molecular Ion and Fragmentation Pattern Confirmation

    Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, electron ionization (EI) is often used, which causes fragmentation of the molecule, providing a characteristic pattern that acts as a molecular fingerprint.

    When this compound is analyzed by MS (particularly with EI), the spectrum observed is typically that of the neutral free base (2-Ethoxy-5-fluoroaniline, C₈H₁₀FNO), as the HCl is lost upon volatilization. The molecular weight of the free base is 155.17 g/mol . lookchem.com The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 155.

    The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for aromatic ethers and amines include alpha-cleavage and loss of alkyl groups. libretexts.org

    Predicted Mass Spectrometry Fragmentation

    m/z Value Ion Structure Fragmentation Pathway
    155 [C₈H₁₀FNO]⁺ Molecular Ion [M]⁺
    140 [C₇H₇FNO]⁺ Loss of methyl radical (•CH₃) from ethoxy group
    126 [C₆H₅FNO]⁺ Loss of ethyl radical (•C₂H₅)
    110 [C₈H₈FN]⁺ Loss of ethoxy radical (•OC₂H₅)

    Advanced Chromatographic Methods for Purity Assessment (e.g., High-Performance Liquid Chromatography)

    High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying each component in a mixture, making it ideal for assessing the purity of chemical compounds. hplcindia.com A reversed-phase HPLC (RP-HPLC) method would be most suitable for analyzing the polar, aromatic compound this compound. pensoft.net

    A typical RP-HPLC setup would involve a C18 stationary phase column and a mobile phase consisting of an aqueous buffer (e.g., ammonium formate (B1220265) or phosphate (B84403) with adjusted pH) and an organic modifier like acetonitrile (B52724) or methanol. The components are separated based on their differential partitioning between the stationary and mobile phases. Detection is commonly performed using a UV detector set to a wavelength where the aromatic ring strongly absorbs (e.g., ~254 nm).

    In a purity analysis, a high-purity sample of this compound would appear as a single, sharp, and symmetrical peak in the chromatogram. The presence of any impurities, such as starting materials, by-products, or degradation products, would be indicated by additional peaks at different retention times. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity determination, often expressed as a percentage area. nih.gov

    Computational Chemistry and Theoretical Investigations of 2 Ethoxy 5 Fluoroaniline Hydrochloride

    Quantum Chemical Calculation Methodologies

    The theoretical investigation of 2-Ethoxy-5-fluoroaniline (B2843019) hydrochloride heavily relies on quantum chemical calculations to predict its molecular structure, stability, and reactivity. These computational approaches provide a molecular-level understanding that complements experimental findings. The primary methods employed for such studies are Density Functional Theory (DFT) and Hartree-Fock (HF) theory, each offering a unique balance of computational cost and accuracy.

    Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches

    Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules like 2-Ethoxy-5-fluoroaniline hydrochloride. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. ntnu.no This approach is generally more computationally efficient than other high-level methods while providing accurate results. researchgate.net Common DFT functionals used for such analyses include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and BLYP (Becke, Lee-Yang-Parr), which have demonstrated reliability in predicting molecular geometries and vibrational frequencies for a wide range of organic compounds. researchgate.netnih.gov

    The Hartree-Fock (HF) method is another fundamental ab initio approach used in these investigations. ntnu.no HF theory approximates the many-electron wavefunction as a single Slater determinant, providing a foundational understanding of the electronic structure. While generally less accurate than DFT in capturing electron correlation effects, HF serves as a crucial starting point for more advanced computational methods. ntnu.no For aniline (B41778) derivatives, both HF and DFT have been successfully employed to predict various molecular properties. pnu.ac.irresearchgate.net

    Selection of Basis Sets and Optimization Strategies

    The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org For molecules containing elements like carbon, nitrogen, oxygen, fluorine, and hydrogen, Pople-style basis sets are commonly utilized. researchgate.net A typical choice for a molecule like this compound would be the 6-31G* or 6-311+G(d,p) basis sets. pnu.ac.irresearchgate.net The "6-31G" designation indicates a split-valence basis set, where core electrons are described by a single basis function and valence electrons are described by two. The addition of polarization functions ("*") and diffuse functions ("+") allows for a more accurate description of the electron distribution, particularly in molecules with heteroatoms and potential for hydrogen bonding. wikipedia.org

    Geometry optimization is a critical step in these computational studies. The goal is to find the minimum energy conformation of the molecule on its potential energy surface. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces are negligible. colostate.edu The optimized geometry represents the most stable three-dimensional arrangement of the atoms in the molecule.

    Molecular Geometry Optimization and Conformational Analysis

    The three-dimensional structure of this compound is crucial for understanding its chemical behavior. Computational methods are employed to determine the most stable conformation by optimizing the molecular geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state. colostate.edu

    For substituted anilines, the orientation of the amino group and the ethoxy substituent relative to the benzene (B151609) ring are of particular interest. aip.org The planarity of the aniline ring and the torsional angles of the substituents are key parameters determined during geometry optimization. Conformational analysis involves exploring different possible spatial arrangements (conformers) of the molecule and determining their relative energies to identify the most stable form. imperial.ac.uk In the case of this compound, the rotation around the C-N and C-O bonds would be systematically investigated to locate the global energy minimum. The presence of the hydrochloride salt means the aniline nitrogen is protonated (-NH3+), which significantly influences the local geometry and electronic structure.

    Table 1: Representative Optimized Geometrical Parameters for a Substituted Aniline Derivative (Illustrative)

    ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
    C-N1.47--
    C-C (aromatic)1.39 - 1.41--
    C-O1.37--
    C-F1.35--
    C-C-N-120.5-
    C-N-H-109.5-
    C-C-O-C--178.5
    C-C-N-H--60.0

    Note: The data in this table is illustrative and represents typical values for similar structures. Actual values for this compound would require specific calculations.

    Electronic Structure and Reactivity Descriptors

    Beyond molecular geometry, computational chemistry provides valuable insights into the electronic properties and reactivity of this compound. This is achieved through the analysis of various electronic descriptors.

    Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

    Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

    The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A smaller gap indicates that the molecule is more polarizable and more reactive. For this compound, the distribution and energies of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack.

    Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Illustrative)

    ParameterEnergy (eV)
    HOMO Energy-6.5
    LUMO Energy-1.2
    HOMO-LUMO Gap (ΔE)5.3

    Note: The data in this table is illustrative and represents typical values for similar structures. Actual values for this compound would require specific calculations.

    Molecular Electrostatic Potential (MEP) Mapping

    The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. chemrxiv.org It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. researchgate.net MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule. researchgate.net

    Typically, regions of negative electrostatic potential, shown in red and yellow, are electron-rich and susceptible to electrophilic attack. researchgate.net These areas are often associated with lone pairs of electrons on electronegative atoms like oxygen and fluorine. Regions of positive electrostatic potential, depicted in blue, are electron-poor and are the likely sites for nucleophilic attack. researchgate.net In this compound, the MEP map would likely show negative potential around the fluorine and oxygen atoms and a strong positive potential around the ammonium (B1175870) group (-NH3+), highlighting its role in intermolecular interactions.

    Natural Bond Orbital (NBO) Analysis and Hyperconjugation Interactions

    Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into localized, intuitive chemical bonding concepts, such as lone pairs and bonds. A key aspect of NBO analysis is the examination of hyperconjugation, which involves the interaction of electrons in a filled (donor) orbital with an adjacent empty (acceptor) anti-bonding orbital. These interactions lead to electron delocalization and contribute significantly to molecular stability.

    The stabilization energy, E(2), associated with these interactions can be quantified using second-order perturbation theory within the NBO framework. A higher E(2) value indicates a stronger interaction. In substituted anilines, the interactions involving the nitrogen lone pair (n(N)) and the ring's π* orbitals are typically substantial. For instance, in salicylanilide (B1680751) derivatives, which also feature an aromatic amine moiety, strong intramolecular hyperconjugative interactions leading to stabilization energies of around 40-50 kcal/mol have been reported. materialsciencejournal.org

    The presence of the electron-withdrawing fluorine atom and the electron-donating ethoxy group on the aniline ring will modulate these interactions. The ethoxy group is expected to enhance the electron-donating capacity of the ring through resonance, while the fluorine atom will withdraw electron density via its inductive effect. The interplay of these substituents will influence the energies of the donor and acceptor orbitals, thereby affecting the stabilization energies.

    To illustrate the typical stabilization energies from NBO analysis in related systems, the following interactive table presents data for various intramolecular interactions in salicylanilide derivatives.

    Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
    n1(N13)π(C11–O12)39.49
    n1(N22)π(C23–O25)52.19
    n2(O29)σ*(O23–C24)38.71

    Note: The data in this table is for salicylanilide derivatives and serves to provide a context for the magnitude of stabilization energies in similar molecular frameworks. materialsciencejournal.org

    Theoretical Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Absorption Spectra)

    Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These theoretical predictions can aid in the interpretation of experimental spectra.

    Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of a molecule is determined by its normal modes of vibration. DFT calculations can predict these vibrational frequencies with a reasonable degree of accuracy. For substituted anilines, characteristic vibrational modes include the N-H stretching and bending of the amino group, C-N stretching, and various aromatic ring vibrations.

    In a study on fluoroaniline (B8554772) derivatives, theoretical calculations at the B3LYP/6-311++G(d,p) level of theory have shown good correlation with experimental vibrational frequencies after applying appropriate scaling factors. asianpubs.org For this compound, one would expect to see vibrational modes characteristic of the aniline backbone, as well as those associated with the ethoxy and fluoro substituents. The table below presents a comparison of calculated and experimental vibrational frequencies for aniline, offering a baseline for understanding the vibrational modes in its derivatives.

    Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-31G(d))Experimental Frequency (cm⁻¹)
    N-H antisymmetric stretching35023508
    N-H symmetric stretching34083422
    C-N stretching12651282
    Ring in-plane bending10371054
    Ring in-plane bending972Not specified

    Note: The data in this table is for aniline and is intended to provide a reference for the expected vibrational frequencies in its derivatives. materialsciencejournal.org

    Electronic Absorption Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. The calculations provide information about the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands).

    The electronic spectrum of aniline and its derivatives is characterized by π → π* transitions within the aromatic ring. The positions and intensities of these absorption bands are sensitive to the nature and position of substituents. The ethoxy group, being an electron-donating group, is expected to cause a red shift (shift to longer wavelengths) of the absorption bands, while the electron-withdrawing fluorine atom may induce a blue shift (shift to shorter wavelengths). TD-DFT calculations on this compound would elucidate the precise nature of these electronic transitions, including the molecular orbitals involved. For instance, studies on aniline have identified the two strongest absorption features at approximately 285 nm and 230 nm, corresponding to π → π* excitations. researchgate.net

    Structure-Reactivity Relationship Studies and Predictive Modeling

    Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. These models are extensively used in drug design and toxicology to predict the properties of new compounds.

    For aromatic amines, QSAR models have been developed to predict their carcinogenic and mutagenic potential. oup.comresearchgate.net These models often use molecular descriptors that quantify various aspects of the chemical structure, such as hydrophobicity (logP), electronic properties (e.g., HOMO and LUMO energies), and steric parameters.

    In the context of this compound, a QSAR study would involve calculating a range of molecular descriptors and correlating them with a specific activity, for instance, its reactivity in a particular chemical transformation or its potential biological effect. The electronic descriptors, in particular, would be influenced by the ethoxy and fluoro substituents. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard, as they relate to the molecule's ability to donate and accept electrons, respectively.

    The table below provides an example of molecular descriptors used in QSAR studies of aromatic amines.

    CompoundlogPHOMO Energy (eV)LUMO Energy (eV)Carcinogenic Potency
    Aniline0.90-5.200.85-
    4-Chloroaniline1.83-5.450.45+
    2-Naphthylamine2.10-4.950.65++

    Note: This table presents hypothetical data to illustrate the types of descriptors used in QSAR models for aromatic amines.

    Theoretical Investigations into Non-Linear Optical (NLO) Properties

    Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for applications in photonics and optoelectronics. Organic molecules with a "push-pull" electronic structure, featuring an electron-donating group and an electron-accepting group connected by a π-conjugated system, often exhibit significant NLO properties.

    The key NLO property at the molecular level is the first hyperpolarizability (β). Computational chemistry provides a means to calculate β and other NLO parameters, thereby guiding the design of new NLO materials. For substituted anilines, theoretical studies have shown that the magnitude of β is highly dependent on the nature and position of the substituents. mq.edu.au

    The following table shows calculated NLO properties for some substituted anilines, which can serve as a reference for the expected range of values.

    CompoundDipole Moment (μ) (Debye)Polarizability (α) (a.u.)First Hyperpolarizability (β) (a.u.)
    Aniline1.5368.3145
    4-Nitroaniline6.2988.71047
    2-Methyl-4-nitroaniline6.1299.11650

    Note: The data in this table is from theoretical studies on substituted anilines and is provided for comparative purposes.

    Q & A

    Q. What are the standard synthetic routes for preparing 2-ethoxy-5-fluoroaniline hydrochloride in laboratory settings?

    The synthesis typically involves:

    • Nucleophilic substitution : Reacting 5-fluoroaniline with ethyl bromide or ethyl chloride in the presence of a base (e.g., NaOH) to introduce the ethoxy group at the 2-position .
    • Hydrochloride salt formation : Treating the free base with concentrated HCl in a polar solvent (e.g., ethanol) under controlled pH to precipitate the hydrochloride salt . Key parameters include reaction temperature (50–80°C for substitution), solvent choice (e.g., DMF for solubility), and stoichiometric control to minimize by-products like di-alkylated derivatives.

    Q. How can researchers confirm the structural integrity and purity of this compound?

    Methodological approaches include:

    • NMR spectroscopy : 1^1H and 19^19F NMR to verify substitution patterns (e.g., ethoxy group at C2, fluorine at C5) and absence of impurities .
    • HPLC-MS : To assess purity (>95%) and detect residual solvents or unreacted precursors .
    • Elemental analysis : Matching experimental C, H, N, and Cl content with theoretical values .

    Q. What are the primary reaction pathways for this compound in medicinal chemistry applications?

    Common reactions include:

    • Acylation : Reacting the amine group with acyl chlorides to form amides, useful for prodrug design .
    • Electrophilic substitution : Fluorine’s meta-directing effect facilitates regioselective functionalization (e.g., bromination at C4) .
    • Oxidation : Controlled oxidation of the aniline moiety to nitroso or nitro derivatives for studying redox-active intermediates .

    Advanced Research Questions

    Q. How can synthetic protocols be optimized to address low yields in the ethoxy substitution step?

    Strategies involve:

    • Catalyst screening : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems .
    • Solvent optimization : Replacing DMF with acetonitrile to reduce side reactions and improve selectivity .
    • Microwave-assisted synthesis : Shortening reaction times (e.g., 30 minutes vs. 6 hours) while maintaining >85% yield .

    Q. What analytical methods resolve contradictions in reactivity data between this compound and structurally similar compounds?

    • Computational modeling : DFT calculations to compare electronic effects (e.g., ethoxy vs. cyclohexyloxy on aromatic ring electrophilicity) .
    • Kinetic studies : Monitoring reaction rates under varying conditions (pH, temperature) to identify steric or electronic bottlenecks .
    • Cross-validation : Replicating published protocols with orthogonal techniques (e.g., IR spectroscopy for functional group tracking) .

    Q. How does the fluorine substituent influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

    Methodological insights:

    • Fluorine scan : Synthesizing analogs with halogens (Cl, Br) at C5 to compare metabolic stability and target binding .
    • Pharmacophore mapping : Using X-ray crystallography or molecular docking to assess fluorine’s role in hydrogen bonding with biological targets .
    • In vitro assays : Testing cytotoxicity and selectivity in cell lines to correlate electronic effects (e.g., fluorine’s electron-withdrawing nature) with potency .

    Q. What safety protocols are critical for handling this compound in laboratory settings?

    Recommendations include:

    • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
    • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl fumes or fine particles .
    • Waste disposal : Neutralization with sodium bicarbonate before discarding aqueous waste in approved containers .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.